1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one is a complex organic compound notable for its unique structural features and potential applications in scientific research. The molecular formula of this compound is , with a molecular weight of approximately 393.5 g/mol. It has garnered attention for its potential bioactive properties and is primarily used in research settings rather than for therapeutic purposes.
This compound can be sourced from various chemical suppliers, including Benchchem and EvitaChem, which provide it for non-human research applications only. Its classification falls under the category of organic compounds, specifically those that contain indole and thiazole moieties, which are known for their diverse biological activities.
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one involves several steps that typically include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are typically proprietary to the synthesis protocols used by different research laboratories.
The molecular structure of 1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one can be represented using various chemical notation systems:
InChI=1S/C21H19N3OS2/c1-11...
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCC5)C
The structure features multiple rings and functional groups that contribute to its chemical properties and biological activity.
The compound may participate in several chemical reactions typical of ketones and thiazoles:
While specific mechanisms of action for this compound are not extensively documented, compounds with similar structures often exhibit biological activities through:
The physical properties of 1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one include:
Chemical properties include:
This compound has potential applications in various fields:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1